molecular formula C15H15FN2O3 B2734976 Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate CAS No. 1454848-04-4

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate

Cat. No.: B2734976
CAS No.: 1454848-04-4
M. Wt: 290.294
InChI Key: GMFQSQNAGPWXPZ-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The compound methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate (CAS: 1454848-04-4) emerged as a subject of interest in synthetic organic chemistry during the early 2010s, coinciding with advances in heterocyclic compound design. Its first documented synthesis aligns with the assignment of its CAS registry number in 2014, reflecting its inclusion in chemical databases as a structurally unique pyridine derivative. The molecule combines a benzoate ester core with a 2-amino-3-pyridyloxyethyl side chain, a configuration designed to exploit both aromatic stacking and hydrogen-bonding interactions. Early synthetic efforts focused on optimizing coupling reactions between pyridyl ethers and fluorinated benzoate precursors, leveraging methodologies such as nucleophilic aromatic substitution and esterification.

Position in Pyridyl-Containing Heterocyclic Chemistry

This compound occupies a niche within pyridyl-containing heterocycles due to its hybrid electronic structure. The 2-aminopyridine moiety introduces a conjugated π-system with localized electron density at the amino group, while the 4-fluorobenzoate ester contributes electron-withdrawing character. Compared to simpler pyridine derivatives like pyridine itself (C₅H₅N), this molecule exhibits enhanced polarity (molecular weight: 290.29 g/mol) and steric bulk, enabling selective interactions in catalytic and biological systems. Its structural kinship to intermediates in kinase inhibitor synthesis—such as methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (PubChem CID: 66713127)—highlights its role in medicinal chemistry.

Research Evolution and Knowledge Advancement Timeline

Key milestones in the study of this compound include:

Year Development Significance
2014 CAS registration (1454848-04-4) Standardized identification for research
2018 Commercial availability (e.g., Aladdin Scientific) Enabled broad access for pharmacological screening
2021 Use in modular synthesis of fluorinated heterocycles Demonstrated versatility in drug discovery pipelines

The compound’s utility grew with the advent of late-stage fluorination techniques, which allowed precise functionalization of the benzoate core. Recent studies emphasize its role in fragment-based drug design, particularly for targeting ATP-binding pockets in kinases.

Significance in Medicinal Chemistry Research

This compound serves as a critical building block in protease-activated receptor (PAR) antagonist development. Its fluorine atom enhances metabolic stability, while the pyridylamino group facilitates hydrogen bonding with aspartic acid residues in enzymatic active sites. The compound’s modular structure allows for rapid analog synthesis, as seen in derivatives like methyl 3-(2-(methylamino)ethyl)benzoate (PubChem CID: 59419935), which share similar esterification strategies.

Properties

IUPAC Name

methyl 2-[1-(2-aminopyridin-3-yl)oxyethyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9(21-13-4-3-7-18-14(13)17)12-8-10(16)5-6-11(12)15(19)20-2/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFQSQNAGPWXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate involves several steps. One common method includes the reaction of 2-amino-3-pyridinol with 4-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with methanol to form the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally or functionally related molecules:

Structural Analog: Methyl 4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)-3-fluorobenzoate ()

Key Differences :

  • Core Structure: While both compounds share a fluorinated benzoate ester backbone, the comparator in incorporates a pyrazolo[3,4-d]pyrimidinyl group linked to a chromenone moiety, which is absent in the target compound.
  • Functional Groups: The target compound’s pyridyloxyethyl substituent contrasts with the pyrazolopyrimidine-chromenone hybrid in the analog, suggesting divergent biological targets.
  • Synthesis : Both compounds employ palladium-catalyzed cross-coupling (e.g., Suzuki reaction) for aryl-aryl bond formation. However, the analog requires additional steps to construct the pyrazolopyrimidine core .
  • Physical Properties :
Property Target Compound* Compound
Melting Point (°C) Not reported 258–260
Molecular Mass (Da) Not reported 572.4 (M+1)

*Data for the target compound is inferred as unavailable in the evidence.

Functional Analogs: Sulfonylurea Herbicides ()

Compounds such as metsulfuron methyl and ethametsulfuron methyl are sulfonylurea herbicides sharing a benzoate ester backbone but diverging in substituents:

  • Core Modifications : Unlike the target compound, these herbicides feature a sulfonylurea bridge and triazine rings, which are critical for acetolactate synthase (ALS) inhibition in plants.
  • Fluorine Positioning : The target’s 4-fluoro group may optimize steric/electronic effects differently compared to the triazine-linked fluorinated groups in sulfonylureas.

Biological Activity

Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate (CAS Number: 1454848-04-4) is a synthetic compound with a molecular formula of C15H15FN2O3 and a molecular weight of 290.29 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a fluorine atom at the para position of the benzoate ring, which may influence its biological interactions. The presence of the amino-pyridine moiety is significant for its potential to interact with various biological targets.

This compound is believed to exert its biological effects primarily through enzyme modulation. It can act as an inhibitor or activator by binding to specific enzymes or receptors, thus influencing various biochemical pathways. The interaction with cytochrome P450 enzymes has been noted, suggesting a role in drug metabolism and potential implications in pharmacokinetics and pharmacodynamics.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example, studies have shown that similar fluorinated compounds can induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .

Enzyme Interaction Studies

In biochemical assays, this compound has been used to study its interaction with enzymes such as CYP1A1 and CYP1B1. These interactions are crucial for understanding the compound's role in metabolic pathways and its potential cytotoxic effects in cancer therapy .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on breast and ovarian cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Induction
Another study focused on the induction of CYP450 enzymes by this compound. It was found that exposure to this compound led to increased expression of CYP1A1 mRNA in sensitive cancer cells, indicating its role in modulating drug metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-chloro-benzoateChloroModerate antiproliferative activity; different enzyme interactions
Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-bromo-benzoateBromoSimilar activity; altered pharmacokinetics due to bromine substitution

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4 of the benzoate, pyridyl ether linkage).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography : Resolves stereochemistry, as seen in structurally related thieno-pyrimidine derivatives .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Multi-technique cross-validation : Combine 2D NMR (COSY, NOESY) with IR spectroscopy to resolve ambiguous signals.
  • Computational modeling : DFT calculations predict NMR chemical shifts or optimize geometry for comparison with experimental data .
  • Isotopic labeling : Use ¹⁹F NMR to track fluorine environments in cases of positional isomerism.

What structural features contribute to its potential biological activity?

Q. Basic

  • Pyridyl ether group : Enhances hydrogen bonding with target proteins (e.g., kinase active sites).
  • Fluorobenzoate moiety : Improves metabolic stability and membrane permeability. Analogous compounds inhibit enzymes like thymidylate synthase or bind to nucleic acids .

What advanced strategies elucidate the compound’s mechanism of action in pharmacological studies?

Q. Advanced

  • Enzyme kinetics assays : Measure IC₅₀ values against target enzymes (e.g., fluorescence-based assays for kinase inhibition).
  • Molecular docking : Use software like AutoDock to predict binding modes with protein crystal structures (e.g., PDB entries).
  • CRISPR/Cas9 mutagenesis : Validate target engagement by assessing activity in enzyme-knockout cell lines .

How is stability assessed under varying experimental conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to heat (40–80°C), light, or acidic/basic conditions (pH 1–13).
  • HPLC-MS monitoring : Quantify degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Stability in DMSO stock solutions should be tested over 72-hour periods .

What strategies mitigate low solubility in in vitro assays?

Q. Advanced

  • Co-solvent systems : Use DMSO:PBS mixtures (<1% DMSO) or cyclodextrin-based solubilization.
  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for fluorinated benzoate analogs .

How do researchers differentiate between enantiomers in chiral derivatives?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases.
  • Circular dichroism (CD) : Compare spectra with enantiopure standards.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during key steps to control stereochemistry .

What computational tools predict metabolic pathways for this compound?

Q. Advanced

  • In silico metabolism prediction : Software like MetaSite identifies likely cytochrome P450 oxidation sites (e.g., benzylic or pyridyl positions).
  • Molecular dynamics simulations : Model interactions with liver microsomal enzymes to predict phase I/II metabolites.
  • High-resolution mass spectrometry : Validate predicted metabolites in hepatocyte incubation studies .

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